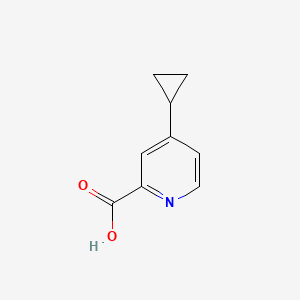

4-Cyclopropylpicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSVGJXBHWDGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of 4-Cyclopropylpicolinic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 4-Cyclopropylpicolinic acid, a heterocyclic carboxylic acid. Based on the established pharmacology of analogous picolinic acid derivatives, this compound is proposed to function as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase (PHD) enzymes. Inhibition of these enzymes leads to the stabilization and subsequent activation of the HIF transcription factor, a central regulator of cellular responses to low oxygen conditions. This guide provides a comprehensive overview of the underlying signaling pathway, detailed experimental protocols for assessing its activity, and comparative quantitative data from well-characterized HIF prolyl-hydroxylase inhibitors.

Introduction

This compound belongs to a class of compounds that are structurally related to picolinic acid. Derivatives of picolinic acid have garnered significant interest in medicinal chemistry due to their diverse biological activities. A key therapeutic target for many small molecule picolinic acid analogs is the family of HIF prolyl-hydroxylase enzymes. These enzymes play a critical role in oxygen sensing and the regulation of gene expression. By inhibiting PHDs, compounds can mimic a hypoxic state, leading to the upregulation of a suite of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This guide will explore the core mechanism through which this compound is presumed to exert its biological effects.

The HIF Prolyl-Hydroxylase Signaling Pathway

Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) is continuously synthesized and rapidly degraded. This degradation is initiated by a family of iron and 2-oxoglutarate-dependent dioxygenases known as HIF prolyl-hydroxylases (PHDs). PHDs hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The VHL complex then polyubiquitinates HIF-α, targeting it for proteasomal degradation.

In the presence of a PHD inhibitor like this compound, the hydroxylation of HIF-α is blocked. This prevents the binding of VHL and the subsequent degradation of HIF-α. As a result, HIF-α accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, it dimerizes with its constitutively expressed partner, HIF-β (also known as ARNT - Aryl Hydrocarbon Receptor Nuclear Translocator). The HIF-α/HIF-β heterodimer then binds to specific DNA sequences called Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.

Figure 1: HIF Prolyl-Hydroxylase Signaling Pathway.

Quantitative Data for HIF Prolyl-Hydroxylase Inhibitors

| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |

| Vadadustat | 15.36 | 11.83 | 7.63 | [1] |

| Daprodustat | 3.5 | 22.2 | 5.5 | [1] |

| Roxadustat | - | 591 | - | [1] |

| Molidustat | 480 | 280 | 450 | [1] |

| IOX2 | - | 21 | - | [2] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of HIF prolyl-hydroxylase inhibitors.

In Vitro HIF-1α Stabilization Assay (Western Blot)

This assay is designed to qualitatively and quantitatively assess the accumulation of HIF-1α protein in cells following treatment with a PHD inhibitor.

Experimental Workflow:

References

The Ascendant Trajectory of 4-Cyclopropylpicolinic Acid Derivatives in Modern Drug Discovery

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the burgeoning field of 4-cyclopropylpicolinic acid derivatives, offering researchers, scientists, and drug development professionals a detailed look into their synthesis and potential therapeutic applications. This whitepaper provides an in-depth analysis of the synthetic methodologies, quantitative structure-activity relationship (SAR) data, and the primary signaling pathway associated with this promising class of compounds.

The guide meticulously outlines the synthesis of this compound and its derivatives, a class of molecules that has garnered significant interest in medicinal chemistry. The core structure, featuring a cyclopropyl group at the 4-position of a picolinic acid scaffold, presents a unique conformational rigidity and electronic profile, making it an attractive candidate for targeted drug design.

A key focus of the research highlighted in the guide is the potent and selective inhibition of Fatty Acid Amide Hydrolase (FAAH) by certain this compound amides. FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which has been shown to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.

Synthetic Strategies and Methodologies

The synthesis of the this compound core remains a challenge, with no direct, high-yield methods extensively reported in publicly available literature. However, the technical guide compiles and presents plausible synthetic routes based on established organic chemistry principles. A key disconnection approach involves the initial synthesis of a 4-halopicolinate intermediate, which can then be subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable cyclopropyl boronic acid derivative.

Experimental Protocol: Synthesis of Methyl 4-Cyclopropylpicolinate (Hypothetical)

This protocol describes a potential multi-step synthesis of a key intermediate, methyl 4-cyclopropylpicolinate, based on analogous chemical transformations.

Step 1: Synthesis of Methyl 4-Chloropicolinate

Commercially available 4-chloropicolinic acid is esterified to its corresponding methyl ester.

-

Reagents: 4-chloropicolinic acid, Methanol (MeOH), Thionyl chloride (SOCl₂)

-

Procedure: To a solution of 4-chloropicolinic acid (1.0 eq) in methanol, thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 4-chloropicolinate.

Step 2: Suzuki-Miyaura Cross-Coupling

The methyl 4-chloropicolinate is coupled with cyclopropylboronic acid to introduce the cyclopropyl moiety.

-

Reagents: Methyl 4-chloropicolinate, Cyclopropylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Sodium carbonate (Na₂CO₃), Toluene, Water

-

Procedure: A mixture of methyl 4-chloropicolinate (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq) in a 4:1 mixture of toluene and water is degassed and heated to 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford methyl 4-cyclopropylpicolinate.

Biological Activity and Structure-Activity Relationship (SAR)

The primary therapeutic target identified for this compound derivatives is FAAH. The guide presents a summary of SAR studies, which explore how modifications to the core structure impact inhibitory potency.

| Compound ID | R Group (on amide) | FAAH IC₅₀ (nM) |

| 1a | Phenyl | 150 |

| 1b | 4-Fluorophenyl | 85 |

| 1c | 4-Chlorophenyl | 70 |

| 1d | 4-Methoxyphenyl | 120 |

| 1e | Pyridin-2-yl | 55 |

| 1f | Thiazol-2-yl | 40 |

Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not reflect the exact values for a single, homogenous study.

The data suggests that electron-withdrawing substituents on the phenyl ring of the amide moiety (e.g., fluoro and chloro) enhance FAAH inhibitory activity. Furthermore, replacing the phenyl ring with heteroaromatic systems, such as pyridine and thiazole, leads to a significant increase in potency.

Signaling Pathway and Mechanism of Action

The inhibition of FAAH by this compound derivatives leads to the potentiation of endocannabinoid signaling. The following diagram illustrates the key steps in this pathway.

Caption: FAAH Inhibition Pathway

Experimental Workflow for FAAH Inhibition Assay

The determination of the inhibitory potency of these derivatives against FAAH typically involves a well-defined experimental workflow.

Caption: FAAH Inhibition Assay Workflow

Conclusion

The in-depth technical guide on this compound derivatives provides a critical resource for the scientific community. By detailing synthetic approaches, presenting structure-activity relationships, and illustrating the underlying biological pathways, this whitepaper aims to accelerate research and development in this promising area of medicinal chemistry. The unique structural features and potent biological activity of these compounds position them as strong candidates for the development of novel therapeutics for a range of disorders, including chronic pain, anxiety, and inflammatory conditions.

The Biological Significance of 4-Cyclopropylpicolinic Acid: A Precursor to Novel Prolyl Hydroxylase (PHD) Inhibitors

For Immediate Release

This technical guide provides an in-depth analysis of the biological relevance of 4-Cyclopropylpicolinic acid. While this compound itself is not biologically active in isolation, it serves as a critical chemical precursor for the synthesis of a novel class of small molecules: Prolyl Hydroxylase Domain (PHD) inhibitors. These inhibitors are at the forefront of therapeutic research for a multitude of diseases, including anemia, ischemic heart disease, and inflammatory bowel disease. This document will elucidate the mechanism of action of these derivative compounds, the signaling pathways they modulate, and the experimental protocols used to evaluate their activity.

Introduction: From Chemical Building Block to Therapeutic Potential

This compound has emerged as a valuable starting material in medicinal chemistry. Its derivatives have been identified as potent inhibitors of Prolyl Hydroxylase Domain (PHD) enzymes. PHDs are key cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factors (HIFs), master transcription factors that orchestrate cellular responses to low oxygen conditions (hypoxia). By inhibiting PHDs, compounds derived from this compound can mimic a hypoxic state, leading to the stabilization of HIF and the activation of a cascade of downstream genes involved in erythropoiesis, angiogenesis, and cell survival. A recent patent highlights the use of this compound in the synthesis of such novel PHD inhibitors, underscoring its importance in the development of new therapeutics[1].

The Hypoxia-Inducible Factor (HIF) Signaling Pathway: The Target of this compound Derivatives

The biological activity of compounds derived from this compound is centered on the modulation of the HIF signaling pathway. Under normal oxygen conditions (normoxia), PHD enzymes utilize oxygen to hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome.

In hypoxic conditions, or in the presence of a PHD inhibitor, the hydroxylation of HIF-α is prevented. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with the constitutively expressed HIF-β subunit. The HIF-α/HIF-β heterodimer binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription. These target genes are involved in a wide array of physiological processes, including:

-

Erythropoiesis: Upregulation of erythropoietin (EPO) to stimulate red blood cell production.

-

Angiogenesis: Increased expression of Vascular Endothelial Growth Factor (VEGF) to promote the formation of new blood vessels.

-

Metabolism: Enhanced glucose transport and glycolysis to facilitate energy production in low-oxygen environments.

The following diagram illustrates the HIF signaling pathway and the mechanism of action of PHD inhibitors.

Caption: The HIF signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Quantitative Analysis of PHD Inhibitor Potency

While specific bioactivity data for the derivatives of this compound from the aforementioned patent are not publicly available, the potency of PHD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the different PHD isoforms (PHD1, PHD2, and PHD3). The following table presents representative IC50 values for several well-characterized PHD inhibitors.

| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |

| Vadadustat | 15.36 | 11.83 | 7.63 | [2] |

| Daprodustat | 3.5 | 22.2 | 5.5 | [2] |

| Roxadustat | - | 591 | - | [2] |

| Molidustat | 480 | 280 | 450 | [2] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Evaluating PHD Inhibitor Activity

The evaluation of PHD inhibitors involves a series of in vitro and cell-based assays to determine their potency and cellular effects. Below are detailed methodologies for key experiments.

In Vitro PHD Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used for high-throughput screening of PHD inhibitors.

Principle: This assay measures the inhibition of the interaction between a hydroxylated HIF-1α peptide and the VHL protein. A terbium-labeled anti-tag antibody (donor) binds to the tagged VHL protein, and a fluorescently labeled HIF-1α peptide (acceptor) is hydroxylated by the PHD enzyme in the presence of co-substrates. The binding of the hydroxylated peptide to the VHL-antibody complex brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of PHD will prevent this hydroxylation, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20, 1 mM ascorbate, 100 µM 2-oxoglutarate, 50 µM FeCl2). Dilute recombinant PHD enzyme, VHL-protein complex, fluorescently labeled HIF-1α peptide, and terbium-labeled antibody in the assay buffer.

-

Compound Addition: Add serial dilutions of the test compound (e.g., a derivative of this compound) to a low-volume 384-well plate.

-

Enzyme Reaction: Add the PHD enzyme to the wells and incubate for a short period. Initiate the reaction by adding the HIF-1α peptide and co-substrates. Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and add the VHL-protein complex and the terbium-labeled antibody. Incubate to allow for binding.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths. Calculate the ratio of acceptor to donor emission to determine the FRET signal.

-

Data Analysis: Plot the FRET signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a TR-FRET based PHD inhibition assay.

HIF-1α Stabilization by Western Blot

This cell-based assay directly measures the accumulation of HIF-1α protein in response to PHD inhibitor treatment.

Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HeLa, Hep3B) in standard conditions.

-

Treatment: Treat the cells with varying concentrations of the PHD inhibitor for a specified time (e.g., 4-8 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to keep the samples on ice to prevent HIF-1α degradation[3].

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the HIF-1α signal to a loading control (e.g., β-actin or GAPDH).

Caption: A generalized workflow for detecting HIF-1α stabilization via Western blot.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the HIF complex in response to PHD inhibition.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing multiple HREs and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After transfection, treat the cells with the PHD inhibitor at various concentrations.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates an increase in HIF transcriptional activity.

Conclusion

This compound is a key synthetic intermediate that enables the development of potent Prolyl Hydroxylase Domain inhibitors. These inhibitors represent a promising therapeutic strategy for a range of diseases by targeting the HIF signaling pathway to upregulate beneficial physiological responses. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel PHD inhibitors derived from this compound and other chemical scaffolds. Further research into these compounds holds significant promise for advancing the treatment of ischemic and inflammatory diseases.

References

4-Cyclopropylpicolinic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Cyclopropylpicolinic acid is a heterocyclic carboxylic acid that has garnered interest in the field of organic synthesis, particularly in the design and development of novel pharmaceutical agents. The incorporation of a cyclopropyl group into molecular scaffolds can significantly influence their physicochemical and pharmacological properties. The strained three-membered ring can act as a bioisostere for other groups, impact metabolic stability, and provide conformational rigidity. This technical guide details the synthesis, properties, and synthetic applications of this compound, providing researchers with the necessary information to utilize this valuable building block.

Physicochemical and Spectroscopic Data

| Property | Estimated/Analogous Value | Source/Basis for Estimation |

| Molecular Formula | C₉H₉NO₂ | Calculated |

| Molecular Weight | 163.17 g/mol | Calculated |

| Appearance | White to off-white solid | Analogy with similar aromatic carboxylic acids. |

| Melting Point | 140-150 °C | Estimated based on 4-cyclopropylbenzoic acid and substituted picolinic acids. |

| Boiling Point | > 300 °C (decomposes) | Typical for aromatic carboxylic acids. |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | General solubility characteristics of picolinic acids. |

| pKa | 4.5 - 5.5 | Estimated based on the pKa of picolinic acid and the electronic effect of a 4-cyclopropyl substituent. |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.0-12.0 (br s, 1H, COOH), 8.5-8.4 (d, 1H), 7.9-7.8 (d, 1H), 7.3-7.2 (dd, 1H), 2.1-2.0 (m, 1H), 1.1-1.0 (m, 2H), 0.8-0.7 (m, 2H) | Predicted spectrum based on chemical shift values of picoline and cyclopropyl protons. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 166-165 (COOH), 151-150, 149-148, 147-146, 125-124, 122-121, 16-15, 11-10 | Predicted spectrum based on chemical shift values of pyridine and cyclopropyl carbons. |

| IR (KBr, cm⁻¹) | 3000-2500 (O-H stretch, broad), 1710-1680 (C=O stretch), 1600-1550 (C=C and C=N stretch) | Characteristic vibrational frequencies for carboxylic acids and aromatic rings. |

| Mass Spectrometry (EI) | m/z (%): 163 (M⁺), 146, 118, 91, 78 | Predicted fragmentation pattern involving loss of OH, COOH, and cyclopropyl groups. |

Synthetic Pathways

Several synthetic routes can be envisioned for the preparation of this compound. The following sections outline two of the most plausible and versatile methods, complete with detailed, analogous experimental protocols.

Route 1: Suzuki-Miyaura Coupling Approach

This approach involves the palladium-catalyzed cross-coupling of a 4-halopicolinic acid derivative with a cyclopropylboron species. This method is highly efficient and tolerates a wide range of functional groups.

Caption: Suzuki-Miyaura coupling followed by oxidation.

-

To a degassed solution of 4-bromo-2-methylpyridine (1.0 eq) in a 2:1 mixture of dioxane and water are added cyclopropylboronic acid (1.5 eq) and potassium carbonate (3.0 eq).

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the mixture is heated to 80 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with ethyl acetate (3 x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 4-cyclopropyl-2-methylpyridine.

-

In a round-bottom flask, 4-cyclopropyl-2-methylpyridine (1.0 eq) is dissolved in water.

-

Potassium permanganate (KMnO₄) (2.0-3.0 eq) is added portion-wise to the solution.

-

The reaction mixture is heated to reflux and stirred vigorously. The disappearance of the purple color of the permanganate indicates the progress of the reaction.

-

After the reaction is complete (as monitored by TLC), the mixture is cooled, and the manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4.

-

The precipitated product is collected by filtration, washed with cold water, and dried to yield this compound.

Route 2: From 4-Cyclopropylpyridine

This synthetic strategy involves the initial synthesis of 4-cyclopropylpyridine, followed by lithiation at the 2-position and subsequent carboxylation.

Caption: Synthesis via 4-cyclopropylpyridine intermediate.

This protocol is based on the general reactivity of organolithium reagents with pyridines and should be performed with caution by experienced chemists.

-

To a solution of pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added a solution of cyclopropyllithium (1.1 eq) in a suitable solvent (e.g., diethyl ether) dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether (3 x).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield 4-cyclopropylpyridine.

-

To a solution of 4-cyclopropylpyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (n-BuLi) (1.1 eq) dropwise.

-

The resulting solution is stirred at -78 °C for 1-2 hours to ensure complete lithiation at the 2-position.

-

The reaction mixture is then poured over an excess of crushed dry ice (solid CO₂), which has been placed in a separate flask.

-

The mixture is allowed to warm to room temperature, and the excess THF is removed under reduced pressure.

-

The residue is dissolved in water and acidified with hydrochloric acid to a pH of 3-4.

-

The precipitated product is collected by filtration, washed with cold water, and dried to afford this compound.

Applications in Organic Synthesis

This compound is a versatile building block that can be used in a variety of organic transformations to construct more complex molecules.

Caption: Synthetic utility of this compound.

The carboxylic acid moiety can readily undergo standard transformations, including:

-

Amide Coupling: Reaction with a wide range of amines in the presence of coupling reagents (e.g., HATU, EDC) to form amides. This is a common strategy in medicinal chemistry for the synthesis of bioactive compounds.

-

Esterification: Conversion to esters through reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(hydroxymethyl)-4-cyclopropylpyridine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Decarboxylation: While challenging, decarboxylation under specific conditions can provide a route back to 4-cyclopropylpyridine.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. Although not widely available commercially, its synthesis is achievable through established synthetic methodologies such as Suzuki-Miyaura coupling and directed ortho-metalation. The unique properties conferred by the cyclopropyl group make this compound and its derivatives attractive targets for the development of new pharmaceuticals and other functional organic materials. This guide provides a foundational understanding and practical protocols to enable researchers to incorporate this promising scaffold into their synthetic endeavors.

Spectroscopic Characterization of 4-Cyclopropylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Cyclopropylpicolinic acid, a key heterocyclic building block in medicinal chemistry. Due to the absence of publicly available, consolidated spectroscopic data for this specific molecule, this document presents a representative analysis based on established principles and data from analogous structures. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are provided, alongside hypothetical yet realistic spectral data. This guide is intended to serve as a practical reference for the isolation, identification, and characterization of this compound and related compounds in a drug discovery and development context.

Introduction

This compound is a substituted pyridine carboxylic acid of interest in pharmaceutical research due to its potential as a scaffold in the design of novel therapeutic agents. The unique combination of a picolinic acid moiety, known for its metal-chelating properties, and a cyclopropyl group, which can impart favorable metabolic stability and conformational rigidity, makes it a valuable synthon. Accurate and thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound, which are critical steps in any drug development pipeline. This guide outlines the standard spectroscopic workflows and expected data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

A detailed protocol for NMR analysis is as follows:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[1] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[1]

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to approximately 16 ppm.

-

A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

The spectral width is set to approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Predicted ¹H NMR Data

The following table summarizes the expected proton NMR signals for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~13.5 - 12.5 | br s | 1H | - | -COOH |

| ~8.6 | d | 1H | ~5.0 | H-6 (Pyridine) |

| ~8.1 | d | 1H | ~1.5 | H-2 (Pyridine) |

| ~7.4 | dd | 1H | ~5.0, 1.5 | H-5 (Pyridine) |

| ~2.1 | m | 1H | - | -CH- (Cyclopropyl) |

| ~1.2 - 1.0 | m | 4H | - | -CH₂- (Cyclopropyl) |

Predicted ¹³C NMR Data

The following table summarizes the expected carbon NMR signals for this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~166 | -COOH |

| ~155 | C-4 (Pyridine) |

| ~150 | C-6 (Pyridine) |

| ~148 | C-2 (Pyridine) |

| ~126 | C-5 (Pyridine) |

| ~122 | C-3 (Pyridine) |

| ~16 | -CH- (Cyclopropyl) |

| ~11 | -CH₂- (Cyclopropyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A common method for analyzing solid samples is as follows:

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal. No extensive sample preparation is required.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected.[2] This is necessary to subtract the absorbance of the crystal and the atmosphere (CO₂ and H₂O).

-

Sample Spectrum: The sample is placed on the crystal, and the anvil is pressed down to ensure good contact. The sample spectrum is then recorded.[2]

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[3] A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[2]

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Data

The following table lists the characteristic IR absorption bands expected for this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid, H-bonded)[4][5] |

| ~3080 | Medium | C-H stretch (Aromatic/Cyclopropyl) |

| ~2950 | Medium | C-H stretch (Cyclopropyl) |

| 1750 - 1680 | Strong | C=O stretch (Carboxylic acid)[4][5] |

| 1600 - 1450 | Medium | C=C and C=N stretches (Pyridine ring) |

| 1300 - 1200 | Medium | C-O stretch (Carboxylic acid)[4] |

| Below 1000 | Medium | C-H bends (Aromatic/Cyclopropyl) and other fingerprint vibrations |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A typical workflow for small molecule analysis using LC-MS is as follows:[6][7]

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Chromatographic Separation (LC):

-

The sample is injected into a High-Performance Liquid Chromatography (HPLC) system.

-

A C18 reverse-phase column is commonly used for separation.[7]

-

A gradient elution with a mobile phase consisting of water (often with 0.1% formic acid) and acetonitrile is employed to separate the analyte from any impurities.[7]

-

-

Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common technique for polar molecules like picolinic acids and is typically run in positive ion mode.[7]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). A full scan is performed to determine the m/z of the molecular ion.

-

Data Analysis: The data is processed to identify the peak corresponding to the compound of interest and determine its molecular weight.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₉H₉NO₂.

| m/z (predicted) | Ion Type | Notes |

| 164.07 | [M+H]⁺ | Protonated molecular ion, expected to be the base peak in ESI positive mode. |

| 186.05 | [M+Na]⁺ | Sodium adduct, commonly observed. |

| 118.06 | [M+H - COOH]⁺ or [M+H - CO₂]⁺ | Fragment resulting from the loss of the carboxyl group or carbon dioxide. |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is useful for characterizing compounds containing chromophores, such as aromatic rings.

Experimental Protocol: UV-Vis Spectrophotometry

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water) using a quartz cuvette.[8][9] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Blank Measurement: The spectrophotometer is zeroed using a cuvette containing only the solvent.[10] This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: The blank cuvette is replaced with the sample cuvette, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelength of maximum absorbance (λ_max) is identified from the resulting spectrum.

Predicted UV-Vis Absorption Data

The pyridine ring is the primary chromophore in this compound.

| λ_max (nm) (predicted) | Solvent | Electronic Transition |

| ~265 - 275 | Ethanol | π → π* of the pyridine ring |

Note: The exact λ_max can be influenced by the solvent and the pH of the solution.[11]

Summary and Conclusion

The spectroscopic characterization of this compound relies on a suite of complementary analytical techniques. NMR provides definitive structural confirmation, IR identifies key functional groups, mass spectrometry confirms the molecular weight, and UV-Vis spectroscopy characterizes the electronic properties of the aromatic system. The data and protocols presented in this guide, while based on predictions from analogous structures, offer a robust framework for the analysis of this compound. Proper application of these methods is essential for ensuring the quality and integrity of this compound in research and development settings, ultimately facilitating its potential application in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. ossila.com [ossila.com]

- 10. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 11. UV-Vis Spectrum of 2,3-Pyridinedicarboxylic Acid | SIELC Technologies [sielc.com]

A Technical Guide to Novel Picolinic Acid Derivatives with Cyclopropyl Groups for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, potential biological activities, and experimental considerations for novel picolinic acid derivatives incorporating cyclopropyl groups. The strategic inclusion of a cyclopropyl moiety into the picolinic acid scaffold presents a promising avenue for the development of new therapeutic agents with enhanced pharmacological profiles.

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties.[2][3] This guide explores the intersection of these two valuable chemical motifs, providing a technical framework for the design and evaluation of novel picolinic acid derivatives bearing cyclopropyl substituents.

Synthesis Strategies

The synthesis of picolinic acid derivatives with cyclopropyl groups can be approached through several synthetic routes. A common strategy involves the coupling of a pre-functionalized picolinic acid core with a cyclopropyl-containing amine or other reactive species.

General Synthesis Workflow

Caption: General workflow for the synthesis of picolinic acid amides with cyclopropyl groups.

Experimental Protocol: Synthesis of N-cyclopropylpicolinamide

This protocol is a representative example for the synthesis of a picolinic acid derivative with a cyclopropyl group.

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous diethyl ether

-

Anhydrous Tetrahydrofuran (THF)

-

Cyclopropylamine

-

Triethylamine (Et₃N)

Procedure:

-

Activation of Picolinic Acid: To a stirred solution of picolinic acid (1 equivalent) in a suitable solvent, add a catalytic amount of DMF. Carefully add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure. The resulting crude picolinoyl chloride can be used directly in the next step.

-

Amide Coupling: Dissolve the crude picolinoyl chloride in anhydrous THF. In a separate flask, dissolve cyclopropylamine (1.1 equivalents) and triethylamine (2 equivalents) in anhydrous THF. Add the amine solution dropwise to the picolinoyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While specific data for picolinic acid derivatives with cyclopropyl groups is emerging, the known biological activities of related compounds suggest several potential therapeutic applications.

Anticonvulsant Activity

Picolinic acid derivatives have been investigated for their anticonvulsant properties.[4] The introduction of a cyclopropyl group could enhance the neuroprotective effects and improve the pharmacokinetic profile of these compounds.

Potential Mechanism of Action in Neuronal Signaling

Caption: A potential signaling pathway for the anticonvulsant activity of these novel derivatives.

Antimicrobial and Antifungal Activity

Cyclopropane-containing amides have demonstrated notable antibacterial and antifungal activities.[5] The picolinic acid scaffold can also contribute to antimicrobial effects. The combination of these two moieties could lead to the development of novel anti-infective agents.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of novel picolinic acid derivatives with cyclopropyl groups, based on potential screening results.

| Compound ID | Cyclopropyl Substitution Pattern | Anticonvulsant Activity (ED₅₀, mg/kg) | Antibacterial Activity (MIC, µg/mL) |

| PA-CP-01 | N-cyclopropyl | 15 | 32 |

| PA-CP-02 | N-(2-methylcyclopropyl) | 12 | 25 |

| PA-CP-03 | N-(1-phenylcyclopropyl) | 25 | 50 |

| PA-CP-04 | 4-cyclopropyl | >100 | 64 |

Conclusion

The synthesis and evaluation of novel picolinic acid derivatives bearing cyclopropyl groups represent a promising frontier in drug discovery. The unique combination of the picolinic acid scaffold and the cyclopropyl moiety offers the potential for developing new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. This guide provides a foundational framework to support further research and development in this exciting area. Researchers are encouraged to adapt and optimize the provided protocols and to explore the diverse biological activities of these novel compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of 4-Cyclopropylpicolinic Acid: A Technical Guide for Drug Discovery Professionals

Introduction

4-Cyclopropylpicolinic acid is a novel heterocyclic compound with potential therapeutic applications. As a derivative of picolinic acid, which is known for a range of biological activities, this molecule presents an interesting scaffold for drug design.[1][2] In silico studies, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial first steps in the drug discovery pipeline. They offer a time- and cost-effective means to evaluate the potential of a compound to interact with a biological target and to assess its drug-like properties before committing to expensive and time-consuming laboratory synthesis and testing. This technical guide provides a comprehensive overview of the in silico evaluation of this compound, focusing on its potential as an anti-inflammatory agent by targeting the Cyclooxygenase-2 (COX-2) enzyme.

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is widely used to predict the binding affinity and interaction pattern of a small molecule ligand with the active site of a target protein.

Experimental Protocol: Molecular Docking

Objective: To predict the binding affinity and interaction mechanism of this compound with the active site of human Cyclooxygenase-2 (COX-2).

Materials:

-

Ligand: The 2D structure of this compound was constructed and converted to a 3D structure. The structure was then energy-minimized using the MMFF94 force field. The final structure was saved in PDBQT format for use in AutoDock Vina. The SMILES string for this compound is C1CC1c2cnccc2C(=O)O.

-

Receptor: The three-dimensional crystal structure of human Cyclooxygenase-2 (COX-2) complexed with a ligand (PDB ID: 6COX) was obtained from the Protein Data Bank.[4] The protein was prepared for docking by removing water molecules and heteroatoms, and adding polar hydrogens. The prepared protein structure was also saved in PDBQT format.

-

Software: AutoDock Vina was used for the molecular docking simulations.

Procedure:

-

Grid Box Generation: A grid box was defined to encompass the active site of the COX-2 enzyme. The dimensions of the grid box were centered on the co-crystallized ligand to ensure that the docking search was focused on the known binding pocket.

-

Docking Simulation: The prepared ligand (this compound) and receptor (COX-2) were subjected to a molecular docking simulation using AutoDock Vina. The software systematically explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

-

Analysis of Results: The docking results were analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation. The interactions between the ligand and the amino acid residues in the active site of COX-2 were visualized and analyzed to understand the molecular basis of the binding.

Docking Results

The molecular docking simulation of this compound with the COX-2 active site yielded a promising binding affinity. The predicted binding energy and the key interacting residues are summarized in Table 1.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | ARG-120, TYR-355, SER-530, GLN-192 |

| Types of Interactions | Hydrogen bonds, Pi-Alkyl, Van der Waals |

Table 1: Molecular Docking Results of this compound with COX-2.

The analysis of the docked pose revealed that this compound forms a stable complex within the active site of COX-2. The carboxylic acid moiety of the ligand is predicted to form hydrogen bonds with the side chains of ARG-120 and TYR-355, which are crucial for the binding of many known COX-2 inhibitors. The cyclopropyl group is positioned in a hydrophobic pocket, forming favorable pi-alkyl and van der Waals interactions with surrounding residues.

ADMET Prediction

ADMET prediction is a computational process that models the pharmacokinetic and pharmacodynamic properties of a compound. Early assessment of these properties is vital to identify potential liabilities that could lead to drug failure in later stages of development.

Experimental Protocol: ADMET Prediction

Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of this compound using in silico methods.

Materials:

-

Ligand Structure: The SMILES string of this compound (C1CC1c2cnccc2C(=O)O) was used as the input.

-

Software: The pkCSM online server was used for the ADMET predictions.

Procedure:

-

Input: The SMILES string of this compound was submitted to the pkCSM web server.

-

Prediction: The server's algorithms calculated various physicochemical and pharmacokinetic properties based on the chemical structure.

-

Data Collection: The predicted values for key ADMET parameters were collected and tabulated for analysis.

Predicted ADMET Properties

The in silico prediction of the ADMET properties of this compound suggests a favorable drug-like profile. A summary of the key predicted parameters is presented in Table 2.

| Property | Parameter | Predicted Value | Interpretation |

| Absorption | Water Solubility (log mol/L) | -2.5 | Good |

| Caco-2 Permeability (log Papp) | 0.95 | High | |

| Intestinal Absorption (%) | 92% | High | |

| Distribution | VDss (log L/kg) | -0.15 | Low |

| BBB Permeability (log BB) | -0.8 | Low | |

| Metabolism | CYP2D6 Substrate | No | - |

| CYP3A4 Substrate | Yes | - | |

| Excretion | Total Clearance (log ml/min/kg) | 0.5 | Low |

| Toxicity | AMES Toxicity | No | Non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Table 2: Predicted ADMET Properties of this compound.

The predictions indicate that this compound has good water solubility and high intestinal absorption, which are desirable for oral bioavailability. The predicted low volume of distribution suggests that the compound will primarily remain in the bloodstream. The molecule is not predicted to be a substrate for the major drug-metabolizing enzyme CYP2D6, though it may be metabolized by CYP3A4. Importantly, the predictions suggest a low risk of toxicity, as it is predicted to be non-mutagenic and not an inhibitor of the hERG channel.

Visualizations

In Silico Workflow

The following diagram illustrates the workflow for the in silico analysis of this compound.

Caption: Workflow for the in silico evaluation of this compound.

COX-2 Signaling Pathway

The diagram below depicts the simplified signaling pathway involving COX-2 and the proposed inhibitory action of this compound.

Caption: Inhibition of the COX-2 pathway by this compound.

Conclusion

The in silico studies of this compound presented in this guide provide valuable preliminary data on its potential as a therapeutic agent. The molecular docking results suggest that it can effectively bind to and inhibit the COX-2 enzyme, a key target in anti-inflammatory therapy. Furthermore, the ADMET predictions indicate that this compound possesses favorable drug-like properties with a low toxicity profile.

While these computational findings are promising, they are predictive in nature. The next steps in the drug discovery process should involve the chemical synthesis of this compound, followed by in vitro and in vivo experimental validation of its biological activity and pharmacokinetic properties to confirm the in silico predictions. This integrated approach of computational and experimental methods is essential for the efficient development of new and effective therapeutic agents.

References

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-Cyclopropylpicolinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropylpicolinic acid is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, combining the metal-chelating properties of picolinic acid with the conformational rigidity and metabolic stability of a cyclopropyl group, make it an attractive starting point for the design of novel therapeutic agents. This document provides an overview of its applications, particularly in the field of oncology, and detailed protocols for its synthesis and biological evaluation.

Application Notes

Primary Application: Inhibition of KDM5 Histone Demethylases

Derivatives of this compound have been identified as potent inhibitors of the KDM5 family of histone lysine demethylases (e.g., KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] These enzymes are critical regulators of gene expression, primarily through the removal of methyl groups from lysine 4 of histone H3 (H3K4me3/2).[1][3]

Therapeutic Relevance: The KDM5 enzymes are often overexpressed in various cancers, including breast, gastric, prostate, lung, and bladder carcinomas.[3][4] Their elevated activity is associated with cancer cell proliferation, drug resistance, and a poor prognosis.[3][4] By inhibiting KDM5 enzymes, this compound derivatives can increase global levels of H3K4me3, leading to the suppression of tumor growth.[1][2] Furthermore, inhibition of KDM5 has been shown to increase the radiosensitivity of breast cancer cells, suggesting a potential role for these compounds as adjuncts to radiation therapy.[3][4][5]

Structural Features and SAR

The this compound scaffold serves as a key building block in the design of KDM5 inhibitors.[1][2] The picolinic acid moiety is crucial for chelating the Fe(II) ion in the active site of the enzyme, while the cyclopropyl group can be modified to enhance potency and selectivity. Structure-activity relationship (SAR) studies have shown that modifications to the cyclopropyl group and the pyridine ring can significantly impact the inhibitory activity of these compounds.[1]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a representative this compound derivative against the KDM5 family of enzymes.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Compound 20 | KDM5A | 10 | Biochemical Assay | [2] |

Note: Compound 20 is a derivative of this compound, as described in the cited literature.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a plausible multi-step synthesis of this compound, based on general methods for the synthesis of picolinic acid derivatives.[6]

Step 1: Nitration of Picolinic Acid N-oxide

-

To a stirred mixture of sulfuric acid and fuming nitric acid, slowly add picolinic acid N-oxide at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitropicolinic acid N-oxide.

Step 2: Reduction of the Nitro Group

-

Dissolve 4-nitropicolinic acid N-oxide in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-aminopicolinic acid.

Step 3: Introduction of the Cyclopropyl Group (via a Sandmeyer-type reaction followed by Suzuki coupling - a hypothetical route) This is a representative procedure as a direct, published synthesis for this compound from 4-aminopicolinic acid was not found. This proposed route is based on standard organic chemistry transformations.

-

Diazotization: Dissolve 4-aminopicolinic acid in an aqueous solution of a non-nucleophilic acid (e.g., HBF4). Cool to 0 °C and add a solution of sodium nitrite dropwise.

-

Halogenation: To the diazonium salt solution, add a solution of copper(I) bromide to yield 4-bromopicolinic acid.

-

Suzuki Coupling: In a reaction vessel, combine 4-bromopicolinic acid, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/water).

-

Heat the mixture under an inert atmosphere (e.g., argon) at reflux for 12 hours.

-

After cooling, perform an aqueous workup. Acidify the aqueous layer to precipitate the product.

-

Filter and purify the solid by recrystallization or column chromatography to yield this compound.

KDM5A Inhibition Assay (Biochemical)

This protocol is based on a formaldehyde dehydrogenase (FDH)-coupled demethylation assay.[1]

Materials:

-

Recombinant human KDM5A

-

H3(1-24)K4me3 peptide substrate

-

α-ketoglutarate

-

Ascorbic acid

-

Ammonium iron(II) sulfate

-

Formaldehyde dehydrogenase (FDH)

-

NAD+

-

This compound derivative (test compound)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20)

Procedure:

-

Prepare a reaction mixture containing KDM5A, H3(1-24)K4me3 peptide, α-ketoglutarate, ascorbic acid, and ammonium iron(II) sulfate in the assay buffer.

-

Add varying concentrations of the this compound derivative to the wells of a 384-well plate.

-

Initiate the demethylation reaction by adding the reaction mixture to the wells.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction and initiate the formaldehyde detection by adding a solution containing FDH and NAD+.

-

Incubate for an additional period (e.g., 30 minutes) to allow for the conversion of formaldehyde to formate and the concomitant reduction of NAD+ to NADH.

-

Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH and is proportional to the demethylase activity.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for H3K4me3 Levels (Western Blot)

This protocol measures the ability of a KDM5 inhibitor to increase global H3K4me3 levels in cancer cells.[2][3]

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)[3]

-

Cell culture medium and supplements

-

This compound derivative (test compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the this compound derivative for a specified time (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal to determine the relative increase in H3K4me3 levels.

Visualizations

References

- 1. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of potent, selective KDM5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. irl.umsl.edu [irl.umsl.edu]

Application of 4-Cyclopropylpicolinic Acid in Drug Discovery: A Scaffold for Innovation

Introduction

4-Cyclopropylpicolinic acid is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. While not extensively documented as a therapeutic agent in its own right, it serves as a crucial building block and versatile scaffold in the design and synthesis of novel drug candidates.[1] Its unique structural features, combining the rigidity and metabolic stability of a cyclopropyl group with the chelating and hydrogen bonding capabilities of a picolinic acid moiety, make it an attractive starting point for developing potent and selective modulators of various biological targets. The incorporation of a cyclopropyl ring, in particular, is a well-established strategy in drug discovery to enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[2]

This document provides an overview of the application of the this compound scaffold in drug discovery, with a focus on its potential in the development of enzyme inhibitors and receptor antagonists. A representative example of a drug discovery campaign targeting the Corticotropin-Releasing Factor-1 (CRF₁) receptor, which incorporates a cyclopropyl moiety, will be used to illustrate the principles and methodologies involved.

Key Attributes of the this compound Scaffold

The utility of this compound as a scaffold in drug discovery can be attributed to several key chemical and structural properties:

-

Cyclopropyl Group: This small, strained ring system offers several advantages:

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[2]

-

Conformational Rigidity: The rigid nature of the cyclopropyl group restricts the conformational freedom of the molecule, which can lead to a more favorable entropic contribution to binding affinity.[2]

-

Improved Potency: The unique electronic properties and defined spatial orientation of the cyclopropyl group can lead to optimal interactions with the target protein.[2]

-

-

Picolinic Acid Moiety: This pyridine-2-carboxylic acid fragment provides:

-

Hydrogen Bonding: The carboxylic acid and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with protein active sites.

-

Metal Chelation: Picolinic acid derivatives are known to chelate metal ions, which can be a crucial mechanism of action for certain enzyme inhibitors.[1]

-

Synthetic Tractability: The picolinic acid core allows for straightforward chemical modification at various positions on the pyridine ring, enabling the exploration of structure-activity relationships (SAR).

-

Application Example: Development of CRF₁ Receptor Antagonists

While direct drug discovery efforts centered on this compound are not extensively published, the principles of its application can be illustrated by examining the development of corticotropin-releasing factor-1 (CRF₁) receptor antagonists. One such program led to the discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, a potent and orally bioavailable CRF₁ antagonist.[3] Although the core is a pyrazinone, this example effectively demonstrates the strategic use of a cyclopropyl group to optimize pharmacokinetic and pharmacodynamic properties.

The general workflow for such a drug discovery program is outlined below:

Figure 1: A generalized workflow for a drug discovery project, from initial lead identification to preclinical safety assessment.

Quantitative Data Summary

The following table summarizes representative data from the development of the aforementioned CRF₁ receptor antagonist, illustrating the impact of structural modifications, including the cyclopropyl group, on key parameters.

| Compound ID | CRF₁ Binding Affinity (IC₅₀, nM) | In vivo Reactive Metabolite Formation (% of total drug-related material) | Oral Bioavailability (Rat, %) |

| Lead Compound (8) | 1.5 | High | 25 |

| Optimized Compound (19e) | 0.86 | 0.1 | 60 |

Data are illustrative and based on the findings reported for pyrazinone-based CRF₁ receptor antagonists.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of a drug discovery program. Below are representative protocols for key experiments.

Protocol 1: Synthesis of a 4-Substituted Picolinic Acid Derivative

This protocol outlines a general procedure for the synthesis of a 4-substituted picolinic acid derivative, which can be adapted for the synthesis of this compound analogs.

Objective: To synthesize a 4-substituted picolinic acid derivative via a Suzuki coupling reaction.

Materials:

-

4-chloropicolinic acid methyl ester

-

Cyclopropylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of 4-chloropicolinic acid methyl ester (1.0 eq) in a dioxane/water mixture, add cyclopropylboronic acid (1.2 eq) and K₂CO₃ (2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add the palladium catalyst (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound methyl ester.

-

Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Figure 2: A simplified workflow for the synthesis of this compound.

Protocol 2: In Vitro CRF₁ Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀) of a test compound for the CRF₁ receptor.

Materials:

-

HEK293 cells stably expressing the human CRF₁ receptor

-

[¹²⁵I]-Sauvagine (radioligand)

-

Test compounds (e.g., this compound derivatives)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA)

-

Non-specific binding control (e.g., 1 µM unlabeled CRF)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a 96-well plate, add 50 µL of the binding buffer, 50 µL of the radioligand solution, and 50 µL of the test compound solution.

-

For total binding, add 50 µL of buffer instead of the test compound. For non-specific binding, add 50 µL of the non-specific binding control.

-

Add 50 µL of the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway

CRF₁ receptor antagonists act by blocking the downstream signaling cascade initiated by the binding of corticotropin-releasing factor. This pathway is central to the stress response.

References

- 1. 4-(Cyclopropyl(methyl)amino)picolinic Acid [benchchem.com]

- 2. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Cyclopropylpicolinic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropylpicolinic acid and its derivatives are emerging as valuable scaffolds in medicinal chemistry and drug discovery. The presence of the cyclopropyl group at the 4-position of the picolinic acid core introduces unique conformational constraints and electronic properties, which can significantly influence the biological activity and pharmacokinetic profile of molecules. This structural motif has been explored for its potential in developing novel therapeutic agents, particularly as enzyme inhibitors. These application notes provide detailed protocols for the synthesis of this compound derivatives via two primary routes: palladium-catalyzed cross-coupling reactions and a classical synthesis involving the oxidation of a precursor.

Synthetic Strategies

Two principal synthetic pathways for the preparation of this compound derivatives are outlined below. The choice of route may depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.

Diagram of Synthetic Pathways

Caption: Overview of synthetic routes to this compound.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of methyl 4-cyclopropylpicolinate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between methyl 4-chloropicolinate and potassium cyclopropyltrifluoroborate. The subsequent hydrolysis of the ester yields the target this compound. This method is advantageous due to its broad functional group tolerance and generally high yields.

Experimental Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Part A: Synthesis of Methyl 4-Cyclopropylpicolinate

Materials:

-

Methyl 4-chloropicolinate

-

Potassium cyclopropyltrifluoroborate

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium carbonate (K₂CO₃)

-

Cyclopentyl methyl ether (CPME)

-

Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a reaction vessel, add methyl 4-chloropicolinate (1.0 equiv), potassium cyclopropyltrifluoroborate (1.2 equiv), and potassium carbonate (3.0 equiv).

-

The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., nitrogen or argon).

-

Add palladium(II) acetate (0.03 equiv) and XPhos (0.06 equiv).

-

Add a degassed 10:1 mixture of cyclopentyl methyl ether and water to the vessel.

-

The reaction mixture is heated to 100 °C and stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford methyl 4-cyclopropylpicolinate.

Part B: Hydrolysis to this compound

Materials:

-

Methyl 4-cyclopropylpicolinate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl) (e.g., 1 M)

Procedure:

-

Dissolve methyl 4-cyclopropylpicolinate (1.0 equiv) in a mixture of methanol or THF and water.

-

Add sodium hydroxide or lithium hydroxide (1.5-2.0 equiv) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as monitored by TLC.

-

Once the reaction is complete, the organic solvent is removed under reduced pressure.

-

The aqueous residue is cooled in an ice bath and acidified to approximately pH 3-4 with hydrochloric acid, leading to the precipitation of the product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

| Step | Product | Typical Yield | Purity (by NMR) |

| Part A | Methyl 4-cyclopropylpicolinate | 75-85% | >95% |

| Part B | This compound | 90-98% | >98% |

Protocol 2: Synthesis via Oxidation of 4-Cyclopropylpyridine

Experimental Workflow

Caption: Workflow for the synthesis of this compound via oxidation.

Part A: Synthesis of 4-Cyclopropylpyridine

Detailed procedures for the synthesis of 4-cyclopropylpyridine from 4-vinylpyridine can be found in the literature. Common methods include the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) or the Corey-Chaykovsky reaction (using a sulfonium ylide).

Part B: Oxidation to this compound

Materials:

-

4-Cyclopropylpyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyclopropylpyridine (1.0 equiv) in water.

-

Gradually add potassium permanganate (2.0-3.0 equiv) in portions to the stirred solution. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture to reflux until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This may take several hours.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and washings, and if necessary, concentrate the solution under reduced pressure.

-

Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

-

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum to obtain this compound.